5-Bromo-3-(methylamino)picolinic acid

Catalog No.
S12932223
CAS No.
M.F
C7H7BrN2O2
M. Wt
231.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-(methylamino)picolinic acid

Product Name

5-Bromo-3-(methylamino)picolinic acid

IUPAC Name

5-bromo-3-(methylamino)pyridine-2-carboxylic acid

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

InChI

InChI=1S/C7H7BrN2O2/c1-9-5-2-4(8)3-10-6(5)7(11)12/h2-3,9H,1H3,(H,11,12)

InChI Key

IAXOYSTZEIRUBD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)Br)C(=O)O

5-Bromo-3-(methylamino)picolinic acid is a chemical compound with the molecular formula C₇H₈BrN₃O₂. It is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 5-position and a methylamino group at the 3-position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural properties.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation and Reduction Reactions: The methylamino group may be oxidized to yield nitroso or nitro derivatives, while reduction processes can produce amine derivatives.
  • Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

Research indicates that 5-Bromo-3-(methylamino)picolinic acid exhibits antimicrobial and anticancer properties. The presence of both bromine and methylamino groups enhances its biological activity by influencing its interaction with biological targets. Studies suggest that it may modulate enzymatic activities and interfere with cellular signaling pathways, making it a candidate for further pharmacological exploration.

The synthesis of 5-Bromo-3-(methylamino)picolinic acid typically involves several steps:

  • Bromination: The starting material, 3-(methylamino)picolinic acid, undergoes bromination using reagents such as N-bromosuccinimide in the presence of a catalyst like iron(III) bromide.
  • Esterification: If required, esterification can be performed using an alcohol (e.g., isopropanol) under acidic conditions to yield esters of the compound.
  • Purification: The final product is purified through crystallization or chromatography to achieve high purity levels suitable for research applications.

These methods provide a framework for synthesizing this compound in both laboratory and industrial settings.

5-Bromo-3-(methylamino)picolinic acid has several applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Biological Research: The compound is studied for its potential therapeutic effects, particularly in cancer treatment and antimicrobial applications.
  • Agricultural Chemistry: It may also find use in developing agrochemicals due to its biological activity.

Studies have demonstrated that 5-Bromo-3-(methylamino)picolinic acid interacts with specific molecular targets, which can lead to significant biological effects. Its mechanism of action likely involves binding to proteins involved in cell signaling pathways, thereby influencing cellular responses. This interaction profile makes it a valuable compound for drug development and biological studies.

Several compounds share structural similarities with 5-Bromo-3-(methylamino)picolinic acid:

Compound NameStructural FeaturesUnique Properties
Picolinic AcidCarboxylic acid at the 2-positionBasic structure without halogen or amino substitutions
Nicotinic AcidCarboxylic acid at the 3-positionNeuroactive properties; used in nicotine research
Isonicotinic AcidCarboxylic acid at the 4-positionKnown for its role in tuberculosis treatment
Methyl 5-bromo-6-chloropicolinateChlorine atom at the 6-positionExhibits different reactivity due to chlorine presence

Uniqueness

5-Bromo-3-(methylamino)picolinic acid stands out due to its combination of bromine and methylamino substituents, which enhance its reactivity and biological activity compared to other picolinic acid derivatives. This unique combination allows it to serve as a versatile intermediate in organic synthesis and a promising candidate for drug development.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

229.96909 g/mol

Monoisotopic Mass

229.96909 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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